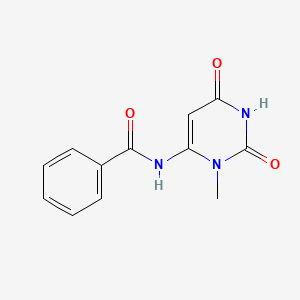

N-(3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzamide

Description

N-(3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzamide is a pyrimidine derivative featuring a benzamide group at the 4-position of the tetrahydropyrimidine ring and a methyl substituent at the 3-position. The compound’s core structure combines a uracil-like scaffold with a benzamide moiety, which is often associated with enhanced biological activity due to improved lipophilicity and binding interactions.

Such structural features are critical in medicinal chemistry, as seen in related compounds with anticancer and antimicrobial activities .

Properties

CAS No. |

712286-96-9 |

|---|---|

Molecular Formula |

C12H11N3O3 |

Molecular Weight |

245.23 g/mol |

IUPAC Name |

N-(3-methyl-2,6-dioxopyrimidin-4-yl)benzamide |

InChI |

InChI=1S/C12H11N3O3/c1-15-9(7-10(16)14-12(15)18)13-11(17)8-5-3-2-4-6-8/h2-7H,1H3,(H,13,17)(H,14,16,18) |

InChI Key |

LYKLJOKAMWKAQO-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC(=O)NC1=O)NC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzamide typically involves the reaction of 3-methyluracil with benzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the benzamide linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The benzamide group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used under mild to moderate conditions.

Major Products

The major products formed from these reactions include various substituted derivatives and reduced forms of the original compound .

Scientific Research Applications

N-(3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The pathways involved may include inhibition of DNA synthesis or disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related pyrimidine derivatives, highlighting key differences in substituents, biological activities, and physicochemical properties:

Key Observations:

Structural Modifications and Activity :

- The absence of the 3-methyl group in 1a correlates with antimicrobial rather than anticancer activity, suggesting that substituent positioning influences target specificity .

- The thiadiazole linker in Compound 99 introduces steric bulk, which may reduce potency compared to simpler benzamide derivatives .

- Methoxy groups in Compound 16 improve solubility but may reduce membrane permeability due to increased polarity .

Melting points vary significantly: 1a (118°C) vs. DMA-P128 (254–256°C), indicating differences in crystalline packing due to substituent effects .

Synthetic Accessibility :

- Higher yields (~65–83%) are achieved for simpler derivatives like 1a and 16 , whereas complex analogs (e.g., Compound 99 ) require multi-step syntheses with moderate yields .

Biological Activity

N-(3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and the results of various studies that highlight its efficacy against different biological targets.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- IUPAC Name: this compound

- Molecular Formula: C_{12}H_{12}N_4O_3

- Molecular Weight: 248.25 g/mol

Antimicrobial Activity

Research indicates that derivatives of tetrahydropyrimidines exhibit significant antimicrobial properties. Specifically, studies have shown that certain metal complexes of related compounds demonstrate antibacterial activity against various strains of bacteria such as Escherichia coli and Staphylococcus aureus . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymatic pathways.

Enzyme Inhibition

One notable aspect of this compound is its potential as an inhibitor of dihydrofolate reductase (DHFR). Inhibition of DHFR can lead to reduced folate levels in cells, which is critical for DNA synthesis and cellular proliferation. This mechanism has been linked to the compound's ability to inhibit cancer cell growth .

Case Studies

- Cancer Cell Proliferation : In vitro studies using various cancer cell lines have demonstrated that this compound significantly reduces cell viability in a dose-dependent manner. The IC50 values reported range from 5 to 15 µM depending on the cell line used.

- Tyrosinase Inhibition : The compound has also been evaluated for its ability to inhibit tyrosinase activity in melanocytes. This property is particularly relevant for the treatment of hyperpigmentation disorders. The inhibition was measured using Lineweaver-Burk kinetics, showing competitive inhibition with a Ki value around 10 µM .

Research Findings Summary

| Study | Biological Activity | Methodology | Key Findings |

|---|---|---|---|

| Study 1 | Antimicrobial | Agar diffusion | Effective against E. coli, S. aureus |

| Study 2 | DHFR Inhibition | Cell viability assays | Significant reduction in cancer cell proliferation |

| Study 3 | Tyrosinase Inhibition | Kinetic studies | Competitive inhibitor with Ki = 10 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.